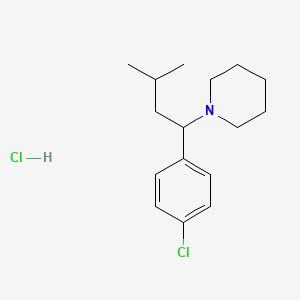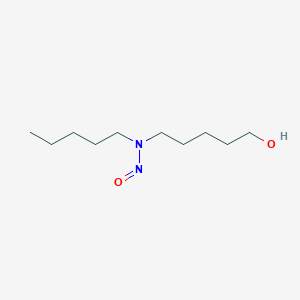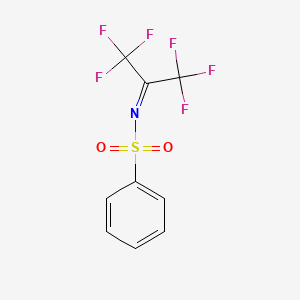![molecular formula C12H19NO B14461293 N-[(Benzyloxy)methyl]-N-ethylethanamine CAS No. 67232-11-5](/img/structure/B14461293.png)
N-[(Benzyloxy)methyl]-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)methyl]-N-ethylethanamine is an organic compound that features a benzyl ether group attached to an ethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-ethylethanamine typically involves the reaction of benzyl alcohol with an appropriate amine under specific conditions. One common method is the alkylation of benzyl alcohol with N-ethylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group can yield benzaldehyde or benzoic acid, while reduction of the amine group can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N-[(Benzyloxy)methyl]-N-ethylethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl ether group can engage in hydrogen bonding or hydrophobic interactions, while the amine group can participate in ionic or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-ethylethanamine: Lacks the benzyloxy group, making it less versatile in certain reactions.
N-[(Benzyloxy)methyl]-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness
N-[(Benzyloxy)methyl]-N-ethylethanamine is unique due to the presence of both the benzyl ether and ethylamine groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
67232-11-5 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
N-ethyl-N-(phenylmethoxymethyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
WJUUTHFUYZOIDV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



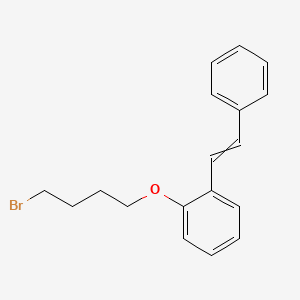
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
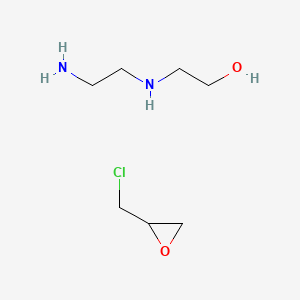
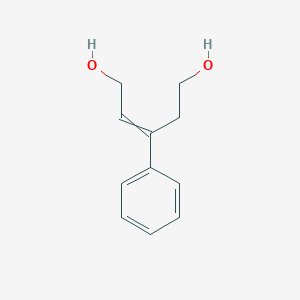
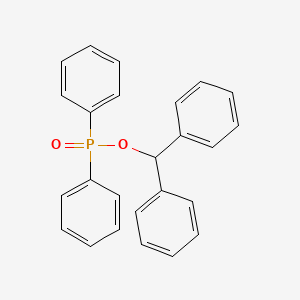
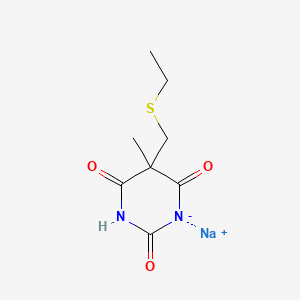
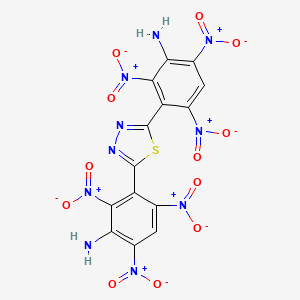
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

